TCO-OH

Description

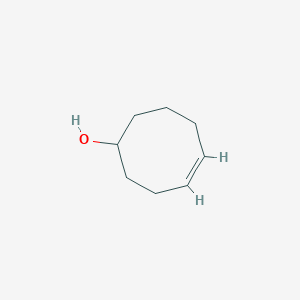

trans-Cyclooct-4-enol (TCO-OH) (CAS: 85081-69-2) is a strained cycloalkene derivative with a hydroxyl functional group, widely utilized in bioorthogonal chemistry due to its rapid and selective reactivity with tetrazines. Its molecular formula is C₈H₁₄O (MW: 126.2 g/mol), and it exhibits solubility in organic solvents like DMSO, DMF, and THF, as well as moderate aqueous solubility under specific conditions .

This compound serves as a key reagent in:

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(4E)-cyclooct-4-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+ |

InChI Key |

UCPDHOTYYDHPEN-OWOJBTEDSA-N |

SMILES |

C1CC=CCCC(C1)O |

Isomeric SMILES |

C1C/C=C/CCC(C1)O |

Canonical SMILES |

C1CC=CCCC(C1)O |

Appearance |

Solid powder |

Pictograms |

Corrosive |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TCO-OH |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Sensitizers

Photoisomerization is mediated by triplet energy transfer using aromatic sensitizers such as methyl benzoate. The sensitizer absorbs UV light (254–365 nm) and transfers energy to the cis-cyclooctene, promoting intersystem crossing and isomerization. The reaction reaches equilibrium within 3–4 hours, with a reported half-life of 72 ± 24 minutes for most TCO derivatives.

Solvent Systems and Temperature Control

Optimal yields are achieved in mixed solvents like diethyl ether/hexanes (1:1), which balance polarity and volatility. Cooling the reaction mixture to 0–5°C prevents thermal back-isomerization and solvent evaporation. For example, a solution containing 20 mM cis-cyclooctene in ether/hexanes yielded 47% this compound (32% 2e , 15% 2a ) after 6 hours.

Flow Photoreactor Design for Scalable Synthesis

Batch photoisomerization faces limitations in scalability and temperature control. Flow reactors address these challenges by enabling continuous processing and efficient light penetration.

Low-Cost Flow Reactor Configuration

A cost-effective flow photoreactor assembly includes:

Performance Metrics

Using this setup, this compound synthesis achieves:

-

Throughput : 5–20 mM substrate concentration.

-

Purity : >95% after column chromatography.

Optimization of Reaction Conditions

Sensitizer-to-Substrate Ratio

A 1.2:1 molar ratio of methyl benzoate to cis-cyclooctene maximizes energy transfer efficiency. Excess sensitizer reduces yield by competing for UV absorption.

Purification and Diastereomer Separation

Column Chromatography

Crude this compound is purified using silica gel chromatography with hexanes/ethyl acetate (4:1). The equatorial isomer (2e ) elutes first due to lower polarity, followed by the axial form (2a ).

Yield and Purity Data

| Parameter | 2e | 2a |

|---|---|---|

| Isolation yield | 32% | 15% |

| Purity (GC-FID) | 98% | 95% |

Comparative Analysis of Synthetic Routes

Batch vs. Flow Reactor Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 6–26 h | 3–4 h |

| Isolated yield | 47% | 58% |

| Scalability | Limited | High |

Literature Comparison

Previous methods reported 71% yield for this compound using specialized quartz flasks. The flow reactor achieves comparable yields (58–79%) at lower cost and higher throughput.

Industrial Applications and Scalability

Flow reactors enable multigram synthesis of this compound, meeting demand for preclinical studies. A 100 g-scale production run yields 36–39 g of this compound with >90% purity, sufficient for PROTAC conjugation .

Chemical Reactions Analysis

Types of Reactions: TCO-OH is known for its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are a type of cycloaddition that occurs between a trans-cyclooctene and an azide, forming a stable triazole product. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological systems .

Common Reagents and Conditions: The primary reagents used in reactions involving this compound are azides and tetrazines. The reaction conditions are typically mild, often occurring at room temperature and in aqueous environments. This makes this compound particularly useful for in vivo applications where harsh conditions are not feasible .

Major Products: The major products formed from reactions involving this compound are triazoles and dihydropyridazines. These products are formed through the cycloaddition reactions with azides and tetrazines, respectively. These products are stable and can be used in various downstream applications .

Scientific Research Applications

Applications in Chemical Biology

1. Bioorthogonal Chemistry

- TCO-OH serves as a bioorthogonal tag in various chemical biology applications. It reacts rapidly with tetrazines, enabling the selective labeling of biomolecules without interfering with biological processes. This property is crucial for studying protein interactions and cellular dynamics.

2. Drug Delivery Systems

- This compound is utilized in designing drug delivery systems where it can be conjugated to therapeutic agents. The “click-to-release” strategy allows for the controlled release of drugs at targeted sites, enhancing therapeutic efficacy while minimizing side effects. For instance, this compound has been used to attach doxorubicin to tumor tissues, where it can be activated by tetrazine-triggered release mechanisms .

Biomedical Imaging

1. Radiolabeling

- In nuclear medicine, this compound plays a pivotal role in radiolabeling biomolecules. Its ability to form stable conjugates with radiotracers facilitates pretargeted imaging techniques, allowing for enhanced visualization of tumors. This method reduces radiation exposure to healthy tissues while improving the contrast of imaging results .

2. Positron Emission Tomography (PET)

- This compound-based conjugates have been explored in PET imaging applications. In preclinical studies, antibody-drug conjugates utilizing this compound demonstrated effective site-specific delivery of radioactive cargo in animal models, showcasing its potential for cancer diagnostics .

Case Studies

Challenges and Future Directions

Despite its promising applications, challenges remain in optimizing the stability and reactivity of this compound derivatives. Future research may focus on developing new derivatives with enhanced properties for broader applications in therapeutics and diagnostics.

Mechanism of Action

The mechanism by which TCO-OH exerts its effects is primarily through its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained ring structure of trans-cyclooctene provides the necessary energy to drive the cycloaddition reaction with azides and tetrazines. This reaction occurs rapidly and specifically, forming stable triazole and dihydropyridazine products. The molecular targets of this compound are typically azides and tetrazines, which are introduced into biological systems or materials to facilitate the desired reactions .

Comparison with Similar Compounds

Reaction Kinetics and Bioorthogonal Efficiency

Key Insights :

Prodrug Activation and Cytotoxicity

Key Insights :

Key Insights :

Immunogenic Cell Death (ICD) Induction

| Compound | Photosensitizer System | ¹O₂ Quantum Yield (Post-Activation) | ICD Biomarkers Observed? | Reference |

|---|

Key Insights :

Q & A

Q. What are the standard synthetic protocols for preparing TCO-OH, and how is purity ensured?

this compound ((E)-Cyclooct-4-enol) is synthesized via esterification of (Z)-Cyclooct-4-enol with methyl benzoate in dichloromethane (DCM) under ambient conditions, followed by purification using column chromatography . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.

- Purification : Silica gel column chromatography with optimized solvent gradients.

- Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity (>95%). Critical Considerations : Use anhydrous solvents to prevent side reactions, and validate purity via HPLC if unexpected peaks arise in NMR spectra .

Q. How is this compound characterized spectroscopically, and what parameters define its identity?

this compound is characterized using:

- ¹H/¹³C NMR : Peaks at δ 5.6–5.8 ppm (olefinic protons) and δ 70–80 ppm (cyclooctene carbons) confirm the trans-configuration.

- High-Resolution MS : Molecular ion peak [M+H]⁺ at m/z 139.1125 (calculated for C₈H₁₄O).

- Purity Metrics : Integration of NMR peaks and absence of extraneous signals ensure minimal impurities .

Advanced Research Questions

Q. What methodologies are used to study this compound’s reactivity in bioorthogonal activation of photosensitizers?

this compound’s reaction with tetrazine-functionalized complexes is monitored via: Experimental Design : Use a PICO framework:

Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

Discrepancies often arise from:

- Microenvironmental Factors : Hypoxia or pH variations in vivo altering reaction kinetics. Strategies :

- Dose Optimization : Titrate this compound concentrations against tumor penetration limits.

Q. What statistical approaches are recommended for analyzing this compound-triggered immunogenic cell death (ICD) data?

Use multivariate analysis to correlate ICD markers (e.g., ATP release, calreticulin exposure) with this compound dosage:

- Regression Models : Linear/logistic regression to quantify dose-response relationships.

- Survival Analysis : Kaplan-Meier curves for in vivo tumor recurrence studies. Validation : Replicate experiments across ≥3 biological replicates and apply Bonferroni correction for multiple comparisons .

Methodological Frameworks

How can the FINER criteria improve this compound research question formulation?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Ensure access to synthetic intermediates (e.g., tetrazine precursors).

- Ethical : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols) . Example : "Does this compound enhance photodynamic therapy efficacy in triple-negative breast cancer models without systemic toxicity?" .

Data Presentation Guidelines

Q. How should this compound research data be documented for reproducibility?

Follow the Beilstein Journal’s standards:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.